molecular formula C19H15FO2 B6375152 4-(2-Benzyloxyphenyl)-2-fluorophenol CAS No. 1261948-41-7

4-(2-Benzyloxyphenyl)-2-fluorophenol

Cat. No.: B6375152
CAS No.: 1261948-41-7
M. Wt: 294.3 g/mol
InChI Key: LARGPLQCDNRZDR-UHFFFAOYSA-N
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Description

4-(2-Benzyloxyphenyl)-2-fluorophenol (CAS: 147803-47-2) is a fluorinated phenolic compound characterized by a benzyloxy group at the 2-position of one phenyl ring and a fluorine atom at the 2-position of the adjacent phenolic ring. Its molecular formula is C₁₉H₁₅FO₂, with a molecular weight of 294.32 g/mol .

Properties

IUPAC Name

2-fluoro-4-(2-phenylmethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-17-12-15(10-11-18(17)21)16-8-4-5-9-19(16)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARGPLQCDNRZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684570
Record name 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-41-7
Record name 2'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzyloxyphenyl)-2-fluorophenol typically involves the reaction of 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Benzyloxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the benzyloxy group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of 2-fluorophenol or modified benzyloxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-(2-Benzyloxyphenyl)-2-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Benzyloxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzyloxy Derivatives

(a) 4-(4-Benzyl-1-piperazino)-2-fluorophenol (CAS: 1171917-76-2)
  • Molecular Formula : C₁₇H₁₉FN₂O
  • Key Features: Replaces the benzyloxy group with a piperazino-benzyl moiety.
  • Properties: The piperazine ring introduces basicity, enhancing solubility in acidic conditions.
  • Comparison: Unlike 4-(2-Benzyloxyphenyl)-2-fluorophenol, this compound lacks an ether group but offers nitrogen-based reactivity for drug design.
(b) (2-(Benzyloxy)-4,5-difluorophenyl)methanol (CAS: 1826110-02-4)
  • Molecular Formula : C₁₄H₁₂F₂O₂
  • Key Features : Contains a benzyloxy group at the 2-position and two additional fluorine atoms at 4- and 5-positions, along with a hydroxymethyl group.
  • Properties : Increased fluorine content enhances lipophilicity and metabolic stability. The hydroxymethyl group allows for further functionalization (e.g., esterification) .
  • Comparison: The additional fluorines may improve bioavailability compared to the monoflourinated target compound.

Fluorinated Phenolic Compounds with Ketone Moieties

(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone
  • Molecular Formula : C₁₄H₁₁FO₂
  • Key Features: A benzophenone derivative with fluorine and methyl substituents.
  • Properties : Exhibits anti-fungal and anti-inflammatory activities due to the electron-withdrawing fluorine and methyl groups. Crystal structure analysis reveals intermolecular O–H⋯O hydrogen bonding, influencing melting points .
  • Comparison: The ketone group distinguishes it from 4-(2-Benzyloxyphenyl)-2-fluorophenol, offering UV-absorption properties useful in photochemical studies.

Boronic Acid and Halogen-Substituted Analogues

4-Benzyloxy-2,6-difluorophenylboronic Acid
  • Molecular Formula : C₁₃H₁₁BF₂O₂
  • Key Features : Boronic acid group at the phenyl ring with fluorine substituents.
  • Properties : Used in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. The boronic acid group enhances reactivity toward palladium catalysts .
  • Comparison: The target compound lacks a boronic acid group, limiting its utility in coupling reactions but retaining phenolic acidity for nucleophilic substitutions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
4-(2-Benzyloxyphenyl)-2-fluorophenol C₁₉H₁₅FO₂ 294.32 2-benzyloxy, 2-fluoro Intermediate, limited toxicity data
4-(4-Benzyl-1-piperazino)-2-fluorophenol C₁₇H₁₉FN₂O 286.34 Piperazino-benzyl, 2-fluoro CNS drug candidate, irritant
(2-(Benzyloxy)-4,5-difluorophenyl)methanol C₁₄H₁₂F₂O₂ 258.24 2-benzyloxy, 4,5-difluoro, hydroxymethyl Functionalizable synthon
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone C₁₄H₁₁FO₂ 230.24 Fluorophenyl, hydroxy-methyl ketone Anti-fungal, crystal engineering
4-Benzyloxy-2,6-difluorophenylboronic acid C₁₃H₁₁BF₂O₂ 256.04 Boronic acid, 2,6-difluoro Suzuki coupling reagent

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